molecular formula C19H24N2O B1259896 Silicine

Silicine

Cat. No. B1259896
M. Wt: 296.4 g/mol
InChI Key: DPBYCORQBMMFJZ-GUTXKFCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silicine is a natural product found in Tabernaemontana coffeoides and Tabernaemontana calcarea with data available.

Scientific Research Applications

In Silico Research and Drug Development

In silico research, which includes computer-based simulations and modeling, has significantly impacted drug discovery and development. It offers a cost-effective, efficient, and ethical alternative to traditional in vivo and in vitro methods. In silico methods are increasingly being utilized for predicting toxicological endpoints, clinical adverse effects, and metabolism of pharmaceutical substances, thus enhancing product development and safety evaluations (Valerio, 2009). This approach has evolved to support a wide range of applications, from ligand design and optimization to characterizing fundamental pharmacological properties of molecules (Ekins, Mestres, & Testa, 2007).

Enhancing Reproducibility in Scientific Experiments

Reproducibility is a critical aspect of scientific research, and in silico experiments play a vital role in this regard. These computational experiments, by facilitating changes in data and test environments, help evaluate the robustness of scientific methods. They significantly increase productivity and quality in data analysis processes, thereby improving science development (Ary Henrique M. de Oliveira, Daniel de Oliveira, & M. Mattoso, 2017).

Computational Modelling in Biomedical Sciences

Computational modeling has emerged as a revolutionary tool in biomedical research. Detailed mathematical models of living cells are being used to produce anatomically structured models of integrated tissue and organ function, providing a new dimension to biomedical research. This approach, termed as 'in silico' organs or systems, has significant predictive power and potential for patient-specific treatment strategies (Kohl, Noble, Winslow, & Hunter, 2000).

Application in Cancer Research

In silico methods are increasingly important in cancer research, intertwining in vivo, in vitro, and computational models to overcome challenges posed by complex diseases like cancer. These methods help to understand molecular mechanisms and improve experiment planning. Computational biology is advancing towards model building for predictive systems, highlighting its role in precision medicine (Claire Jean-Quartier, Fleur Jeanquartier, I. Jurisica, & Andreas Holzinger, 2018).

In Silico Tools in Public Health Research

In silico techniques like cheminformatics are being applied in public health research, particularly in drug discovery and development. These techniques, combined with accurate data from analytical methods, significantly enhance efficiency in public health research and decision-making in drug lead identification and optimization (P. Ndibewu & P. Ngobeni, 2013).

properties

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

(3S,7R,8S)-7-ethyl-5-methyl-5,12-diazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),13,15,17-tetraen-10-one

InChI

InChI=1S/C19H24N2O/c1-3-12-10-21(2)11-13-8-16-14-6-4-5-7-17(14)20-19(16)18(22)9-15(12)13/h4-7,12-13,15,20H,3,8-11H2,1-2H3/t12-,13+,15-/m0/s1

InChI Key

DPBYCORQBMMFJZ-GUTXKFCHSA-N

Isomeric SMILES

CC[C@H]1CN(C[C@@H]2[C@H]1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C

Canonical SMILES

CCC1CN(CC2C1CC(=O)C3=C(C2)C4=CC=CC=C4N3)C

synonyms

16-episilicine
silicine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.